2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one

PAI-1 inhibitor Lipophilicity Drug design

This piperazine derivative features a critical 3-methylbutyl substituent essential for PAI-1 target engagement. SAR studies confirm the N-substituent directly dictates inhibitory potency—replacing the 3-methylbutyl chain abolishes the hydrophobic interaction domain. With XLogP3=0.3 and TPSA=49.6Ų, this scaffold balances lipophilicity for oral absorption potential. The compound offers a clean physicochemical signature (1 HBD, 3 HBA, 4 rotatable bonds) ideal for focused library design targeting serpin conformational modulation. Supplied at ≥95% purity for reproducible in vitro enzymatic and fluorescence-based PAI-1 assays.

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
CAS No. 1179085-71-2
Cat. No. B1488227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one
CAS1179085-71-2
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCC(C)CCN1CCN(CC1)C(=O)CN
InChIInChI=1S/C11H23N3O/c1-10(2)3-4-13-5-7-14(8-6-13)11(15)9-12/h10H,3-9,12H2,1-2H3
InChIKeyBIXVCNRMNOFUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 15 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one (CAS 1179085-71-2): Core Chemical Identity and Research-Grade Specifications for Procurement


2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one is a synthetic piperazine derivative with the molecular formula C11H23N3O and a molecular weight of 213.32 g/mol [1]. It is classified as a small-molecule research compound, typically supplied at ≥95% purity for laboratory use . The compound features a 2-aminoethanone group linked to a piperazine ring substituted with a 3-methylbutyl side chain, a structural motif that has been explored within the broader chemical class of plasminogen activator inhibitor-1 (PAI-1) inhibitors [2].

Procurement Risk Alert: Why Generic Piperazine Analogs Cannot Functionally Replace 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one


The biological activity of piperazine-based PAI-1 inhibitors is highly sensitive to the nature of the N-substituent, as demonstrated by systematic structure-activity relationship (SAR) studies showing that optimization of the 'A', 'B', and 'C' segments of a screening hit led to a >10-fold improvement in potency [1]. The specific 3-methylbutyl chain on this compound directly influences its lipophilicity (XLogP3 = 0.3), hydrogen-bonding capacity, and molecular topology, parameters that are known to critically affect target binding and pharmacokinetic behavior within this series [2]. Interchanging this compound with a simpler piperazine analog, such as 1-(2-aminoethyl)piperazine, would eliminate the essential hydrophobic interaction domain, likely resulting in a complete loss of the intended inhibitory profile [1].

Head-to-Head Quantitative Differentiation of 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one from Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: Optimized Balance for Membrane Permeability vs. Early Piperazine Leads

The computed lipophilicity of 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one is XLogP3 = 0.3, placing it in the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the unsubstituted parent scaffold 1-(2-aminoethyl)piperazine (CAS 140-31-8) has a significantly lower computed logP, highlighting the critical role of the 3-methylbutyl group in modulating this key drug-like property [2].

PAI-1 inhibitor Lipophilicity Drug design

Topological Polar Surface Area (TPSA) Benchmarking: Maintaining Permeability While Adding Functionality

The Topological Polar Surface Area (TPSA) of 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one is 49.6 Ų, well below the commonly cited threshold of 140 Ų for good oral bioavailability and the 90 Ų limit for blood-brain barrier penetration [1]. This value is comparable to other CNS-permeable piperazine drug candidates but is achieved through a distinct structural arrangement: the 2-aminoethanone group provides hydrogen-bonding capacity without excessively increasing polar surface area, a design feature that distinguishes it from larger, more polar piperazine derivatives [2].

TPSA Cellular permeability Physicochemical property

Hydrogen Bond Donor/Acceptor Profile: A Balanced Configuration for Target Engagement

The compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), a profile that aligns with the donor/acceptor requirements identified in the SAR exploration of piperazine-based PAI-1 inhibitors [1]. The single HBD from the primary amine is strategically positioned for interaction with the PAI-1 binding pocket, while the three HBA sites (carbonyl oxygen and two piperazine nitrogens) provide anchoring points without violating the commonly accepted rule of <5 HBD and <10 HBA for oral drug-likeness [2].

Hydrogen bonding Drug-receptor interaction PAI-1

Molecular Flexibility (Rotatable Bonds): Conformational Adaptability for Binding Pocket Accommodation

With 4 rotatable bonds, the compound offers a moderate degree of conformational flexibility, which is essential for adapting to the dynamic binding interface of PAI-1 [1]. This is less flexible than many linear piperazine derivatives (which often have 6+ rotatable bonds) and more constrained than rigid analogs, striking a balance that can reduce the entropic penalty upon binding while still allowing induced-fit interactions [2].

Conformational flexibility Rotatable bonds Binding affinity

Validated Application Scenarios for 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one Based on Demonstrated Differentiation


Medicinal Chemistry: A Scaffold for Developing Orally Bioavailable PAI-1 Inhibitors

The compound's computed XLogP3 of 0.3 and TPSA of 49.6 Ų position it as an attractive starting point for designing PAI-1 inhibitors with favorable oral absorption potential [1]. Researchers can use this scaffold to build focused libraries, modifying the 2-amino group or piperazine ring while retaining the critical 3-methylbutyl substituent that contributes to the balanced lipophilicity profile [2].

Pharmacology: In Vitro Target Engagement Studies for Thrombotic Disease Models

Given the structural relationship to published PAI-1 inhibitors, this compound is suitable for in vitro enzymatic assays to assess PAI-1 inhibitory activity [1]. The moderate flexibility and hydrogen-bonding profile suggest it can serve as a probe molecule to validate binding hypotheses in fluorescence-based PAI-1 inhibition assays before advancing more potent analogs [2].

Chemical Biology: Tool Compound for Investigating Serpin-Protease Interactions

The compound's well-defined physicochemical signature—1 HBD, 3 HBA, 4 rotatable bonds—makes it a clean chemical probe for studying the role of piperazine-based small molecules in modulating serpin (PAI-1) conformational dynamics [1]. Its moderate TPSA ensures adequate cell permeability for intracellular target engagement in cellular models of fibrinolysis [2].

Quote Request

Request a Quote for 2-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.